Enzymatic Activity: Comparative Potency Against PIM3 Kinase vs. PIM1 and Yes1
This compound exhibits a differential inhibitory profile against members of the PIM kinase family. Quantitative data shows it possesses moderate potency against PIM3 (IC50 = 51 nM), while its activity against the related PIM1 kinase is 7-fold higher (IC50 = 7 nM), indicating some selectivity. Furthermore, it is essentially inactive against the non-PIM kinase, Yes1, with an IC50 of 2.67 µM, confirming it is not a pan-kinase inhibitor [1].
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 7 nM (PIM1), 51 nM (PIM3), 2670 nM (Yes1) |
| Comparator Or Baseline | PIM1 and Yes1 kinases serve as relevant off-target comparators for the PIM3 activity. |
| Quantified Difference | PIM1 is inhibited 7.3-fold more potently than PIM3; activity against Yes1 is 52-fold weaker than against PIM3. |
| Conditions | Biochemical enzymatic assays using recombinant human kinases. PIM1 and PIM3 assays measured inhibition of substrate peptide phosphorylation; Yes1 assay measured inhibition of ADP production. |
Why This Matters
This kinase selectivity profile matters for scientists designing selective PIM kinase probes or exploring therapeutic windows, as it demonstrates the compound's activity is not uniformly potent across all kinases.
- [1] ChEMBL Database Entry: CHEMBL1952141 / CHEMBL1952329. Bioactivity data for 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one. View Source
